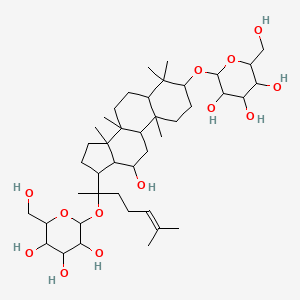

Ginsenoside F2

Description

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIROVJVGRGSPO-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432763 | |

| Record name | ginsenoside F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62025-49-4 | |

| Record name | Ginsenoside F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62025-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ginsenoside F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ginsenoside F2: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F2 (F2), a protopanaxadiol saponin derived from the traditional medicinal herb Panax ginseng, has emerged as a promising natural compound with potent anticancer activities. Extensive preclinical research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastasis across various cancer types. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on its impact on key signaling pathways, the cell cycle, and metastatic processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of a complex network of intracellular signaling pathways.

Induction of Apoptosis

A primary mechanism by which this compound eliminates cancer cells is through the induction of apoptosis, or programmed cell death. This process is initiated through both intrinsic and extrinsic pathways, characterized by a cascade of molecular events.

Mitochondrial (Intrinsic) Pathway:

In several cancer cell lines, including gastric and breast cancer, F2 has been shown to induce apoptosis via the mitochondrial pathway.[1][2] This is initiated by an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS leads to a decrease in the mitochondrial transmembrane potential (MTP) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then activates a cascade of caspases, which are the executive enzymes of apoptosis, leading to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1]

Signaling Pathways Involved in Apoptosis:

-

ASK-1/JNK Signaling Cascade: In gastric cancer cells, F2-induced ROS accumulation activates the Apoptosis Signal-regulating Kinase 1 (ASK-1)/c-Jun N-terminal Kinase (JNK) signaling pathway, which contributes significantly to the apoptotic process.[1]

-

p53 Signaling Pathway: F2 treatment in gastric cancer cells has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway that can trigger apoptosis.[2]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating the mitochondrial apoptotic pathway. F2 has been observed to modulate the expression of these proteins, favoring a pro-apoptotic state.[2]

Protective Autophagy:

Interestingly, in breast cancer stem cells, this compound induces apoptosis that is accompanied by protective autophagy.[2][3] Autophagy is a cellular process of self-digestion of cellular components. In this context, the induction of autophagy appears to be a survival mechanism for the cancer cells. Treatment with an autophagy inhibitor was found to enhance F2-induced cell death, suggesting a potential combination therapy strategy.[3]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from progressing through the phases of cell division. In human cervical cancer cells, treatment with F2 leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[4] While the direct effect of F2 on specific cell cycle checkpoints is still under investigation, related ginsenosides like Rh2 have been shown to cause G1 phase arrest by upregulating cell cycle inhibitors such as p15Ink4B and p27Kip1.

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Emerging evidence suggests that this compound and other ginsenosides can inhibit key processes involved in metastasis, such as cell migration and invasion. This is often achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. For instance, related ginsenosides have been shown to inhibit the migration and invasion of various cancer cells by suppressing MMP expression.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds in various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| This compound | U373MG (Glioblastoma) | Cytotoxicity Assay | 50 µg/mL | [5] |

| This compound | HeLa (Cervical Cancer) | MTT Assay | Concentrations of 40-100 µM showed dose-dependent decrease in viability | [4] |

| This compound | SiHa (Cervical Cancer) | MTT Assay | Concentrations of 40-100 µM showed dose-dependent decrease in viability | [4] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Treatment | Parameter Measured | Observation | Reference |

| SGC7901 (Gastric) | This compound | PARP expression | Dose-dependent decrease | [1] |

| SGC7901 (Gastric) | This compound | Bax/Bcl-2 ratio | Increased ratio | [2] |

| SGC7901 (Gastric) | This compound | Caspase-3, -8, -9 expression | Activation/Upregulation | [2] |

| HeLa (Cervical) | This compound | pro-PARP, pro-caspase 3 | Decreased expression | [4] |

| HeLa (Cervical) | This compound | Cleaved-caspase 3 | Increased expression | |

| HeLa (Cervical) | This compound | Wnt, β-catenin, c-Myc | Decreased expression | [4] |

| SiHa (Cervical) | This compound | pro-PARP, pro-caspase 3 | Decreased expression | [4] |

| SiHa (Cervical) | This compound | Wnt, β-catenin, c-Myc | Decreased expression | [4] |

| Breast Cancer Stem Cells | This compound | Atg-7 levels | Elevated | [3] |

Table 2: Effect of this compound on Protein Expression Levels.

| Cell Line | Treatment | Parameter Measured | Observation | Reference |

| HeLa (Cervical) | This compound (50, 70 µM) | Sub-G1 population | Increased | [4] |

| SiHa (Cervical) | This compound (50, 70 µM) | Sub-G1 population | Increased | [4] |

Table 3: Effect of this compound on Cell Cycle Distribution.

Signaling Pathways

The anticancer effects of this compound are mediated by its influence on several critical signaling pathways. The following diagrams illustrate these pathways.

Caption: this compound-induced apoptotic signaling pathway.

Caption: Anti-Warburg effect of this compound in cervical cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 40, 50, 60, 70, 80, and 100 µM) for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Preparation: Seed and treat cells with this compound as described for the MTT assay.

-

Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

-

Washing: Wash the collected cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Caption: General workflow for Western blot analysis.

Detailed Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol:

-

Cell Fixation: Following treatment with this compound, harvest the cells and wash them with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in healthy volunteers have shown that the absorption and metabolism of ginsenosides can vary among individuals, potentially due to differences in the gut microbiome.[1] Bioconversion technologies that ferment red ginseng extract can increase the bioavailability of ginsenosides like F2.[1] The plasma concentration of F2 is generally low after oral administration of standard red ginseng extract, but it is significantly increased when a bioconverted form is consumed.[1][4]

Conclusion and Future Directions

This compound is a promising natural anticancer agent with a multifaceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate key signaling pathways, such as the ROS-mediated mitochondrial pathway and the β-catenin/c-Myc axis, highlights its potential as a targeted therapeutic.

Future research should focus on:

-

Comprehensive in vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in preclinical animal models of various cancers.

-

Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies to enhance anticancer efficacy and overcome drug resistance.

-

Clinical trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the therapeutic potential of this compound in cancer patients.[6]

-

Drug delivery systems: Developing novel drug delivery strategies to improve the bioavailability and targeted delivery of this compound to tumor tissues.

References

- 1. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Pharmacokinetic Comparison of Ginsenosides between Fermented and Non-Fermented Red Ginseng in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Ginsenosides: the need to move forward from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside F2: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F2 (GF2) is a protopanaxadiol-type saponin found in Panax ginseng. While present in smaller quantities than major ginsenosides, GF2 exhibits a wide array of potent pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, and dermatological effects. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are presented to support further research and drug discovery efforts.

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer effects across various cancer types through mechanisms including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

GF2 is a potent inducer of apoptosis in several cancer cell lines. In human glioblastoma U373MG cells, GF2 exhibited a cytotoxic effect with an IC50 of 50 μg/mL, inducing DNA condensation and fragmentation, which are hallmarks of apoptosis[1][2]. This pro-apoptotic activity is mediated through the activation of caspase-3 and -8[1][2].

In gastric cancer cells, this compound induces apoptosis through a reactive oxygen species (ROS)-dependent mitochondrial pathway. This involves the modulation of the ASK-1/JNK signaling cascade[3]. Furthermore, in breast cancer stem cells, GF2 triggers the intrinsic apoptotic pathway associated with mitochondrial dysfunction[4]. Studies have also shown that GF2 can modulate the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, which promotes apoptosis[5][6].

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest. In glioblastoma cells, treatment with GF2 led to an increase in the sub-G1 cell population, indicative of apoptotic cells[1][2]. While the precise mechanisms of GF2-induced cell cycle arrest are still under investigation, related ginsenosides like Rh2 have been shown to cause G1 phase arrest by upregulating p21(CIP1/WAF1) and p27(KIP1) and downregulating cyclins and cyclin-dependent kinases (CDKs)[7].

Table 1: Anti-Cancer Effects of this compound

| Cancer Type | Cell Line | IC50 | Key Molecular Targets/Pathways | Reference |

| Glioblastoma Multiforme | U373MG | 50 µg/mL | Caspase-3, Caspase-8 | [1][2] |

| Gastric Carcinoma | Not specified | Not specified | ROS, ASK-1/JNK pathway | [3] |

| Breast Cancer (Stem Cells) | Not specified | Not specified | Intrinsic apoptotic pathway, Mitochondrial dysfunction | [4] |

| Cervical Cancer | HeLa, SiHa | Not specified | Pro-PARP, Pro-caspase 3 | [8] |

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, particularly in the context of skin inflammation.

In a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation, topical application of GF2 demonstrated protective effects[9][10][11][12][13]. The anti-inflammatory mechanism involves the inhibition of inflammatory cell infiltration and the reduction of pro-inflammatory cytokine production[9].

Dermatological Properties

Beyond its anti-inflammatory action on the skin, this compound has been investigated for its potential in hair growth and skin whitening.

Hair Growth Promotion

Studies suggest that this compound can promote hair growth by modulating the Wnt signaling pathway. In human hair dermal papilla cells (HHDPC) and HaCaT cells, GF2 treatment led to increased proliferation[14]. It was observed to increase the expression of β-catenin and Lef-1, key components of the Wnt pathway, while decreasing the expression of DKK-1, a Wnt signaling inhibitor[14].

Skin Whitening Effects

This compound has shown potential as a skin-whitening agent by inhibiting melanogenesis. Its mechanism of action involves the suppression of the CREB/MITF signaling pathway in melanocytes[15]. By inhibiting this pathway, GF2 can reduce the expression of key melanogenic enzymes like tyrosinase, leading to decreased melanin production[15].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound[16][17][18][19].

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the detection of key apoptosis-related proteins such as cleaved caspase-3, Bcl-2, and Bax, following treatment with this compound[5][20][21][22][23][24].

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution after this compound treatment using flow cytometry[25][26][27][28][29].

-

Cell Harvest and Fixation: Following treatment, harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Glioblastoma Xenograft Model

This protocol is based on studies evaluating the anti-tumor efficacy of this compound in vivo[1][2][30][31][32].

-

Cell Implantation: Subcutaneously or intracranially implant human glioblastoma cells (e.g., U373MG) into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable or measurable size.

-

Treatment: Administer this compound (e.g., 35 mg/kg) or a vehicle control intravenously or via another appropriate route, typically every other day.

-

Tumor Measurement: Monitor tumor volume regularly using calipers or imaging techniques (e.g., MRI).

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement, histological analysis, and immunohistochemical staining for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the pharmacological effects of this compound.

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Caption: Signaling pathways involved in this compound-induced apoptosis.

Caption: Proposed mechanism of this compound in promoting hair growth via the Wnt signaling pathway.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological properties. Its potent anti-cancer activity, mediated through the induction of apoptosis and cell cycle arrest, warrants further investigation for its potential as a chemotherapeutic agent. Moreover, its anti-inflammatory and dermatological benefits, including hair growth promotion and skin whitening, highlight its versatility for therapeutic applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals to advance the scientific understanding and potential clinical translation of this compound.

References

- 1. Anti-Cancer Effect of this compound against Glioblastoma Multiforme in Xenograft Model in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Effect of this compound against Glioblastoma Multiforme in Xenograft Model in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis accompanied by protective autophagy in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Individual and combined use of this compound and cyanidin-3- O -glucoside attenuates H 2 O 2 -induced apoptosis in HEK-293 cells via the NF-κB pathwa ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04689H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Warburg Mechanism of this compound in Human Cervical Cancer Cells via Activation of miR193a-5p and Inhibition of β-Catenin/c-Myc/Hexokinase 2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2.2. TPA-Induced Acute Dermatitis [bio-protocol.org]

- 11. TPA-induced ear skin inflammation [bio-protocol.org]

- 12. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The inductive effect of this compound on hair growth by altering the WNT signal pathway in telogen mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-melanogenic property of ginsenoside Rf from Panax ginseng via inhibition of CREB/MITF pathway in melanocytes and ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. researchhub.com [researchhub.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. researchgate.net [researchgate.net]

- 21. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. ucl.ac.uk [ucl.ac.uk]

- 26. vet.cornell.edu [vet.cornell.edu]

- 27. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 28. corefacilities.iss.it [corefacilities.iss.it]

- 29. cancer.wisc.edu [cancer.wisc.edu]

- 30. khu.elsevierpure.com [khu.elsevierpure.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Ginsenoside F2: A Technical Whitepaper on its Metabolic Generation from Ginsenoside Rb1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenosides, the primary active saponins in Panax ginseng, are classified into major and minor types based on their content in raw ginseng. Ginsenoside Rb1 is one of the most abundant major ginsenosides. However, its large molecular size and high polarity lead to poor absorption in the gastrointestinal tract. The biotransformation of Rb1 into its deglycosylated metabolites, such as the minor ginsenoside F2, is a critical step for enhancing its bioavailability and pharmacological activity. This document provides a comprehensive technical overview of the metabolic conversion of Ginsenoside Rb1 to this compound, detailing the transformation pathways, methodologies, quantitative data, and the significant signaling pathways modulated by the resulting metabolite, this compound.

Metabolic Pathways: From Rb1 to F2

The conversion of Ginsenoside Rb1 to this compound is a multi-step enzymatic hydrolysis process primarily carried out by β-glucosidases from intestinal microflora, fungi, and bacteria.[1][2][3][4] This process involves the sequential cleavage of specific glucose moieties attached to the C-3 and C-20 positions of the protopanaxadiol (PPD) aglycone.[3][5]

There are two main pathways for the formation of this compound from Rb1[1][6]:

-

Rb1 → Ginsenoside Rd → this compound: The terminal β-(1→6)-glucosyl moiety at the C-20 position is hydrolyzed to form Ginsenoside Rd. Subsequently, the terminal β-(1→2)-glucosyl moiety at the C-3 position of Rd is cleaved to yield this compound.

-

Rb1 → Gypenoside XVII → this compound: The terminal β-(1→2)-glucosyl moiety at the C-3 position is hydrolyzed to produce Gypenoside XVII.[1][6] Following this, the terminal β-(1→6)-glucosyl moiety at the C-20 position of Gypenoside XVII is removed to form this compound.[7]

This compound can be further metabolized by the hydrolysis of the inner glucose at the C-3 position to produce the highly active metabolite, Compound K (CK).[2][4][6]

Quantitative Data on Biotransformation

The efficiency of converting Rb1 to F2 varies significantly depending on the microbial strain or enzyme used, as well as the reaction conditions.

Table 1: Microbial Biotransformation of Ginsenoside Rb1

| Microorganism | Source | Key Metabolites | Conversion Rate/Yield | Optimal Conditions | Reference |

|---|---|---|---|---|---|

| Enterococcus gallinarum GM2 | Rat Colonic Contents | Rd, Gypenoside XVII, F2 | 45% molar conversion to F2 | pH 7.0, 40°C | [1] |

| Caulobacter leidyia GP45 | Soil | Rd, F2, Compound K | 91% conversion of Rb1 | Not specified | [2] |

| Leuconostoc mesenteroides DC102 | Kimchi | Rd, Gypenoside XVII, F2, Compound K | 99% conversion to CK after 72h | pH 6.0-8.0, 30°C | [6] |

| Intrasporangium sp. GS603 | Ginseng Field Soil | F2, Gypenoside XVII | High converting activity in LB/TSA broth | Not specified | [8] |

| Aspergillus niger Wu-16 | Not specified | Rd, F2, Compound K | F2: 50.11%, CK: 33.50% after 48h | pH 3.0, 55°C | [9] |

| Paecilomyces bainier sp. 229 | Not specified | Rd, F2, Compound K | ~84.3% conversion to CK after 24h | pH 3.5, 45°C |[10] |

Table 2: Enzymatic Transformation of Ginsenoside Rb1

| Enzyme (Gene) | Source Organism | Key Products | Kinetic Parameters / Yield | Optimal Conditions | Reference |

|---|---|---|---|---|---|

| β-glucosidase (Bgy3) | Enterococcus gallinarum | F2 | 45% molar yield | pH 7.0, 40°C | [1] |

| β-glucosidase (bglF3) | Flavobacterium johnsoniae | Rd, F2 | For Rb1: Km=2.84±0.05 mM, Vmax=0.71±0.01 µmol·min⁻¹·mg⁻¹ | pH 6.0, 37°C | [7] |

| Crude Enzyme | Aspergillus niger Wu-16 | F2, Compound K | To F2: 50.11% yield; To CK: 56.10% yield (with 0.5 mM Co²⁺) | pH 3.0, 55°C |[9] |

Experimental Protocols

The following sections outline generalized protocols for the biotransformation and analysis of Ginsenoside Rb1, based on methodologies cited in the literature.

Protocol 1: Microbial Biotransformation

This protocol describes the use of whole microbial cells to convert Rb1.

-

Microorganism Cultivation: A selected bacterial or fungal strain (e.g., Intrasporangium sp. GS603, Leuconostoc mesenteroides DC102) is inoculated into a suitable liquid medium, such as Luria-Bertani (LB) or Tryptic Soy Broth (TSB).[6][8] The culture is incubated at the optimal temperature (e.g., 30°C) with shaking until it reaches a sufficient cell density.[6]

-

Biotransformation Reaction: Ginsenoside Rb1, dissolved in a suitable solvent like methanol, is added to the microbial culture to a final concentration (e.g., 1 mg/mL).

-

Incubation: The reaction mixture is incubated for a specified period (e.g., 24 to 72 hours) under optimal temperature and pH conditions.[6]

-

Metabolite Extraction: After incubation, the culture broth is extracted with an equal volume of a water-immiscible organic solvent, typically n-butanol.[4] The mixture is vortexed and centrifuged to separate the layers.

-

Sample Preparation: The n-butanol layer containing the ginsenosides is collected and evaporated to dryness. The residue is then redissolved in methanol for analysis.[4]

Protocol 2: Enzymatic Hydrolysis

This protocol uses isolated enzymes for a more controlled reaction.

-

Enzyme Preparation: A crude enzyme extract or a purified recombinant β-glucosidase is prepared. For crude extracts, cells are harvested, lysed, and the cell-free supernatant is used.[6] Recombinant enzymes are expressed in a host like E. coli and purified.[1][7]

-

Reaction Mixture Setup: The reaction is performed in a suitable buffer (e.g., 50 mM citrate/phosphate buffer, pH 6.0).[7] Ginsenoside Rb1 (substrate) and the enzyme are added to the buffer.

-

Incubation: The mixture is incubated at the optimal temperature (e.g., 37°C or 55°C) for a duration ranging from a few hours to 48 hours.[7][9]

-

Reaction Termination: The reaction is stopped, often by adding an equal volume of an organic solvent like n-butanol or methanol, which denatures the enzyme.

-

Sample Preparation: The terminated reaction mixture is centrifuged, and the supernatant is filtered (e.g., through a 0.2 μm filter) before analysis.[11]

Protocol 3: Analytical Quantification (HPLC & LC-MS/MS)

This protocol is for the identification and quantification of ginsenosides Rb1, F2, and other metabolites.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode-Array Detector (DAD), or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is used.[12][13]

-

Chromatographic Separation:

-

Column: A C18 analytical column is typically used for separation (e.g., 4.0 × 250 mm, 5 μm).[12]

-

Mobile Phase: A gradient elution is performed using a binary solvent system, commonly consisting of water (Solvent A) and acetonitrile or methanol (Solvent B), sometimes with a formic acid modifier.[13][14]

-

Flow Rate: A typical flow rate is around 1.0 - 1.6 mL/min.[12]

-

-

Detection:

-

Quantification: The concentration of each ginsenoside is determined by comparing its peak area to a standard calibration curve generated from authentic standards of Ginsenoside Rb1, Rd, F2, etc.[12]

Pharmacological Activities and Signaling Pathways of this compound

This compound, as a key metabolite, exhibits a range of pharmacological activities superior to its precursor, Rb1. These effects are mediated through the modulation of several key cellular signaling pathways.

Glucose Metabolism

This compound has been shown to enhance glucose metabolism in insulin-resistant HepG2 cells.[15][16] It improves glucose uptake and glycogen synthesis while inhibiting gluconeogenesis.[15] These effects are mediated by:

-

Inhibition of MAPK Pathway: GF2 reduces cellular oxidative stress by inhibiting the phosphorylation of key components of the mitogen-activated protein kinases (MAPK) signaling pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK.[15][16][17]

-

Activation of PI3K/AKT Pathway: GF2 activates the PI3K/AKT signaling cascade, which in turn upregulates glucose transporters (GLUT-2, GLUT-4) and promotes glycogen synthesis through GSK-3β.[15][16]

Hair Growth and Apoptosis Control

This compound has demonstrated potential in promoting hair growth and preventing hair loss.[18][19] It appears to be more effective than finasteride in some models by controlling apoptosis in hair cells.[18][20]

-

TGF-β Pathway: GF2 decreases the expression of Transforming Growth Factor-β2 (TGF-β2), a key signaling molecule involved in inducing the catagen (regression) phase of the hair cycle.[18][19]

-

SCAP Pathway: It reduces the expression of Sterol Regulatory Element-Binding Protein Cleavage Activating Protein (SCAP), which is implicated in hair cell apoptosis.[18][19]

-

WNT Pathway: F2 can induce the anagen (growth) phase of hair by altering the WNT signaling pathway. It increases the expression of β-catenin and Lef-1 while decreasing the WNT inhibitor DKK-1.[20]

Anti-inflammatory and Immune Regulation

GF2 exhibits anti-inflammatory properties and can modulate immune responses.

-

In atopic dermatitis models, GF2 improved skin symptoms by altering the gut microbiota, increasing propionic acid production, and acting on the gut-skin axis.[21]

-

In alcoholic liver injury, GF2 was shown to be protective by increasing regulatory T cells (Tregs) and decreasing pro-inflammatory Th17 cells.[22]

Conclusion

The biotransformation of the major ginsenoside Rb1 into the minor, more readily absorbed this compound is a pivotal process for unlocking the therapeutic potential of ginseng. This conversion, achievable through both microbial and enzymatic methods, yields a metabolite with significant, demonstrable pharmacological activities. This compound modulates critical cellular signaling pathways, including MAPK, PI3K/AKT, and WNT, to exert beneficial effects on glucose metabolism, hair growth, and inflammatory conditions. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals aiming to harness the enhanced bioactivity of this compound for novel therapeutic and functional food applications.

References

- 1. Biotransformation of Ginsenoside Rb1 to this compound by Recombinant β-glucosidase from Rat Intestinal <i>Enterococcus gallinarum</i> - ProQuest [proquest.com]

- 2. Conversion of major ginsenoside Rb1 to this compound by Caulobacter leidyia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [Metabolism of ginsenoside Rb1 and panaxadiol saponins by fungi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biotransformation of Ginsenoside Rb1 to Prosapogenins, Gypenoside XVII, Ginsenoside Rd, this compound, and Compound K by Leuconostoc mesenteroides DC102 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Biotransformation of Ginsenoside Rb1 and Gypenoside XVII into Ginsenosides Rd and F2 by Recombinant β-glucosidase from Flavobacterium johnsoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial conversion of ginsenoside Rb1 to minor this compound and gypenoside XVII by Intrasporangium sp. GS603 isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. This compound enhances glucose metabolism by modulating insulin signal transduction in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound enhances glucose metabolism by modulating insulin signal transduction in human hepatocarcinoma cells -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 18. This compound Reduces Hair Loss by Controlling Apoptosis through the Sterol Regulatory Element-Binding Protein Cleavage Activating Protein and Transforming Growth Factor-β Pathways in a Dihydrotestosterone-Induced Mouse Model [jstage.jst.go.jp]

- 19. This compound - LKT Labs [lktlabs.com]

- 20. The inductive effect of this compound on hair growth by altering the WNT signal pathway in telogen mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound attenuates chronic-binge ethanol-induced liver injury by increasing regulatory T cells and decreasing Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Ginsenoside F2: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Ginsenoside F2 (GF2), a minor protopanaxadiol saponin derived from Panax ginseng. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ginsenosides in inflammatory diseases. Herein, we consolidate current research on GF2's mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the involved signaling pathways.

Core Mechanisms of Action: A Multi-pronged Anti-inflammatory Approach

This compound exerts its anti-inflammatory effects through several key mechanisms, primarily by modulating critical signaling pathways and immune cell differentiation.

1. Inhibition of Pro-inflammatory Signaling Pathways:

-

NF-κB Pathway: this compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. It achieves this by increasing the expression of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm, and by reducing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.

-

MAPK Pathway: GF2 also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Studies have demonstrated that GF2 can inhibit the phosphorylation of key MAPK members, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][2] By inhibiting these kinases, GF2 effectively curtails the production of various inflammatory mediators.

2. Modulation of T-cell Differentiation:

A pivotal aspect of GF2's anti-inflammatory activity lies in its ability to regulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). GF2 has been observed to suppress the differentiation of naïve CD4+ T cells into Th17 cells by inhibiting the expression of the master transcription factor RORγt.[1][3] Concurrently, it promotes the expression of Foxp3, the key transcription factor for Treg differentiation, and enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3]

3. Downregulation of Inflammatory Mediators:

Through the modulation of the aforementioned signaling pathways, this compound effectively reduces the production and expression of a wide range of pro-inflammatory molecules, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

-

Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide and prostaglandins, respectively.[4]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent anti-inflammatory effects of this compound in different experimental models.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Citation |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100 μmol/L | Nitric Oxide (NO) Production | Significant dose-dependent inhibition | [5] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100 μmol/L | iNOS mRNA Expression | Significantly inhibited | [5] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100 μmol/L | COX-2 mRNA Expression | Significantly inhibited | [5] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100 μmol/L | TNF-α mRNA Expression | Significantly inhibited | [5] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100 μmol/L | IL-1β mRNA Expression | Significantly inhibited | [5] |

| Differentiating Naïve CD4+ T cells | Th17 polarizing conditions | 10, 20, 30 μM | IL-17A mRNA Expression | Significant dose-dependent decrease | [1][3] |

| Differentiating Naïve CD4+ T cells | Th17 polarizing conditions | 10, 20, 30 μM | IL-10 mRNA Expression | Significant dose-dependent increase | [1][3] |

| Differentiating Naïve CD4+ T cells | Th17 polarizing conditions | 20, 30 μM | Foxp3 mRNA Expression | Gradually increased | [1][3] |

| Differentiating Naïve CD4+ T cells | Th17 polarizing conditions | High dose | RORγt mRNA Expression | Significantly suppressed | [1][3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | This compound Treatment | Measured Parameter | Result | Citation |

| C57BL/6J Mice | Chronic-binge ethanol-induced liver injury | 50 mg/kg, oral administration for 2 weeks | Serum AST and ALT levels | Significantly attenuated increase | [1] |

| C57BL/6J Mice | Chronic-binge ethanol-induced liver injury | 50 mg/kg, oral administration for 2 weeks | Hepatic infiltration of macrophages (F4/80+) and neutrophils (Gr1+) | Significantly decreased | [1] |

| C57BL/6J Mice | Chronic-binge ethanol-induced liver injury | 50 mg/kg, oral administration for 2 weeks | Hepatic IL-17 mRNA expression | Suppressed | [1][3] |

| C57BL/6J Mice | Chronic-binge ethanol-induced liver injury | 50 mg/kg, oral administration for 2 weeks | Hepatic IL-10 and Foxp3 mRNA expression | Significantly increased | [1][3] |

| Mice | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation | Topical application | Ear thickness and weight | Significantly decreased | [6][7] |

| Mice | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation | Topical application | Infiltration of IL-17 producing dermal γδ T cells | Decreased | [6][7] |

| Atopic Dermatitis Mice | 2,4-Dinitrofluorobenzene (DNFB) application | Intragastric administration | Inflammatory cell infiltration and serum IgE levels | Reduced | [8][9] |

| Atopic Dermatitis Mice | 2,4-Dinitrofluorobenzene (DNFB) application | Intragastric administration | mRNA expression of inflammatory cytokines | Reduced | [8][9] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

1. In Vitro LPS-Induced Inflammation in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50, 100 μmol/L) for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 μg/mL) for a designated period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. Briefly, 100 μL of cell culture supernatant is mixed with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm is measured using a microplate reader.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK, iNOS, COX-2, and β-actin as a loading control). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

2. In Vivo TPA-Induced Skin Inflammation in Mice

-

Animal Model: Female BALB/c mice (or other suitable strains) are used.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle such as acetone is topically applied to the inner and outer surfaces of the mouse ear.

-

This compound Treatment: A solution of this compound is topically applied to the ear shortly before or after the TPA application. A vehicle control group and a positive control group (e.g., treated with dexamethasone) are typically included.

-

Assessment of Inflammation:

-

Ear Thickness: Ear thickness is measured at various time points after TPA application using a digital caliper.

-

Ear Punch Biopsy: At the end of the experiment, a standard-sized ear punch biopsy is taken and weighed to assess edema.

-

Histological Analysis: Ear tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and epidermal hyperplasia.

-

Immunohistochemistry/Immunofluorescence: Tissue sections are stained with antibodies against inflammatory markers such as CD4, Gr-1, or specific cytokines to identify and quantify infiltrating immune cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

References

- 1. This compound attenuates chronic-binge ethanol-induced liver injury by increasing regulatory T cells and decreasing Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates chronic-binge ethanol-induced liver injury by increasing regulatory T cells and decreasing Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between COX-2 and iNOS aggravates vascular lesion and antagonistic effect of ginsenoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of p38 MAPK/NF-κB p65 signaling pathway activity by rare ginsenosides ameliorates cyclophosphamide-induced premature ovarian failure and KGN cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-Mediated Intestinal Microbiota and Its Metabolite Propionic Acid Positively Impact the Gut-Skin Axis in Atopic Dermatitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside F2 Signaling Pathways in Glucose Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F2 (GF2) is a protopanaxadiol-type saponin derived from Panax ginseng. While present in minor quantities in the natural plant, it can be produced in larger amounts through the biotransformation of more abundant ginsenosides like Rb1, Rb2, Rb3, Rc, and Rd.[1] Emerging research has highlighted the pharmacological potential of GF2 in various metabolic processes. Notably, studies have begun to elucidate its significant role in glucose metabolism, positioning it as a compound of interest for the development of novel therapeutics for metabolic disorders such as type 2 diabetes mellitus (T2DM).

This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in the context of glucose metabolism. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the molecular mechanisms of GF2, methodologies for its study, and quantitative data from key experiments.

Core Signaling Pathways

This compound exerts its effects on glucose metabolism through the modulation of several key signaling pathways. The primary mechanisms identified include the activation of the PI3K/AKT pathway, the inhibition of the MAPK signaling cascade, and influences on the AMPK and PPARγ pathways.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of insulin-mediated glucose metabolism.[2] In conditions of insulin resistance, this pathway is often impaired. This compound has been shown to positively modulate this pathway, thereby enhancing glucose uptake and utilization.

In insulin-resistant human hepatocarcinoma (HepG2) cells, treatment with GF2 leads to an increase in the phosphorylation of key downstream effectors of the PI3K/AKT pathway.[1][3][4][5] This activation results in several beneficial downstream effects:

-

Increased Glucose Transporter Expression: GF2 upregulates the levels of glucose transporter 2 (GLUT-2) and glucose transporter 4 (GLUT-4) in insulin-resistant HepG2 cells, which facilitates greater glucose absorption.[1][3][4][5]

-

Promotion of Glycogen Synthesis: By activating the PI3K/AKT pathway, GF2 enhances glycogen synthesis. This is mediated, in part, through the phosphorylation and subsequent inhibition of glycogen synthase kinase 3β (GSK-3β), a negative regulator of glycogen synthase.[1][3][4]

-

Inhibition of Gluconeogenesis: GF2 treatment has been demonstrated to downregulate the mRNA expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), two rate-limiting enzymes in hepatic gluconeogenesis.[1][3][4][5] This leads to a reduction in hepatic glucose production.

MAPK Signaling Pathway

High glucose levels can induce oxidative stress, which in turn activates mitogen-activated protein kinase (MAPK) signaling pathways, contributing to the development of insulin resistance.[1] this compound has been shown to mitigate this by reducing oxidative stress and inhibiting the phosphorylation of key MAPK components.[1][3][4][5]

In insulin-resistant HepG2 cells, GF2 treatment leads to:

-

Reduced Phosphorylation of JNK, ERK1/2, and p38: GF2 significantly represses the phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK.[1][3][4][5]

-

Inhibition of NF-κB Nuclear Translocation: By inhibiting the MAPK pathway, GF2 also reduces the nuclear translocation of the transcription factor NF-κB, which is involved in inflammatory responses.[1][3]

AMPK and PPARγ Signaling Pathways

Previous studies have also implicated the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways in the metabolic effects of this compound.

-

AMPK Activation: GF2 has been shown to activate the AMPK pathway, which plays a central role in cellular energy homeostasis.[1] Activation of AMPK can promote mitochondrial biogenesis and enhance glucose uptake.

-

PPARγ Binding: this compound can directly bind to PPARγ, a key transcription factor in adipocyte differentiation.[1] While this interaction has been primarily studied in the context of anti-obesity effects, PPARγ is also a known target for insulin-sensitizing drugs.

Quantitative Data

The following tables summarize the quantitative effects of this compound on key markers of glucose metabolism in insulin-resistant HepG2 cells.

Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant HepG2 Cells

| Treatment | Concentration | Glucose Uptake (% of Control) |

| Control | - | 100% |

| High Glucose (55 mM) | - | ~55% |

| GF2 | 12.5 µM | Increased from high glucose baseline |

| GF2 | 25 µM | Further increased from high glucose baseline |

| GF2 | 50 µM | Significantly increased from high glucose baseline |

| Metformin | 1 mM | Significantly increased from high glucose baseline |

Data adapted from Han et al. (2023).[1]

Table 2: Effect of this compound on the Expression of Gluconeogenic Enzymes in Insulin-Resistant HepG2 Cells

| Treatment | Concentration | PEPCK mRNA Level (Fold Change) | G6Pase mRNA Level (Fold Change) |

| Control | - | 1.0 | 1.0 |

| High Glucose (55 mM) | - | ~2.5 | ~2.0 |

| GF2 | 12.5 µM | Decreased from high glucose baseline | Decreased from high glucose baseline |

| GF2 | 25 µM | Further decreased from high glucose baseline | Further decreased from high glucose baseline |

| GF2 | 50 µM | Significantly decreased from high glucose baseline | Significantly decreased from high glucose baseline |

Data adapted from Han et al. (2023).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on glucose metabolism.

Cell Culture and Induction of Insulin Resistance

-

Cell Line: Human hepatocarcinoma (HepG2) cells.

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Insulin Resistance: HepG2 cells are treated with a high concentration of glucose (55 mM) for 24 hours to establish an insulin-resistant model.[1]

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

-

Protocol:

-

Seed HepG2 cells in a 96-well plate and culture overnight.

-

Treat cells with varying concentrations of this compound (e.g., 12.5-100 µM) for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Glucose Uptake Assay (2-NBDG)

-

Principle: This assay uses a fluorescently labeled glucose analog, 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), to measure glucose uptake into cells.[2][10][11][12][13]

-

Protocol:

-

Seed HepG2 cells in a 96-well plate and induce insulin resistance as described above.

-

Treat the cells with this compound for a specified time (e.g., 12 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 2-NBDG in glucose-free medium for a defined period (e.g., 30 minutes).

-

Wash the cells to remove extracellular 2-NBDG.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

-

Western Blot Analysis

-

Principle: Western blotting is used to detect the expression levels of specific proteins, including their phosphorylation status, in cell lysates.[14][15][16][17]

-

Protocol:

-

Lyse treated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-JNK, JNK, etc.) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to measure the mRNA expression levels of target genes.[18][19][20][21][22]

-

Protocol:

-

Extract total RNA from treated HepG2 cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using SYBR Green master mix and primers specific for the target genes (e.g., PEPCK, G6Pase) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for the management of metabolic disorders characterized by impaired glucose metabolism. Its multifaceted mechanism of action, involving the potentiation of the PI3K/AKT pathway and the suppression of the pro-inflammatory MAPK pathway, addresses key pathological features of insulin resistance. The preliminary evidence suggesting its interaction with the AMPK and PPARγ pathways further underscores its pleiotropic effects on cellular metabolism.

Future research should focus on several key areas:

-

In Vivo Studies: While in vitro studies have provided a strong foundation, further investigation in animal models of type 2 diabetes is crucial to validate the therapeutic efficacy and safety of this compound.

-

PTP1B Inhibition: Investigating whether this compound, like other ginsenosides, can inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling, could reveal an additional mechanism of action.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of this compound in human subjects with metabolic diseases.

References

- 1. This compound enhances glucose metabolism by modulating insulin signal transduction in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound enhances glucose metabolism by modulating insulin signal transduction in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound enhances glucose metabolism by modulating insulin signal transduction in human hepatocarcinoma cells -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. assaygenie.com [assaygenie.com]

- 13. abcam.com [abcam.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phosphoenolpyruvate Carboxykinase and Glucose-6-phosphatase Are Required for Steroidogenesis in Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Ginsenoside F2: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside F2, a minor protopanaxadiol saponin found in the Panax genus, is gaining significant attention within the scientific community for its diverse and potent pharmacological activities. Although present in low concentrations in raw ginseng, advances in biotransformation techniques have enabled its production in larger quantities, paving the way for extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the discovery and natural sources of this compound, details its production through various biotransformation methods, and elucidates its mechanisms of action by exploring its influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its biological interactions.

Discovery and Natural Sources

This compound was first isolated from Panax ginseng, a plant with a long history of use in traditional medicine. It is classified as a minor ginsenoside due to its relatively low abundance in unprocessed ginseng roots, leaves, and stems compared to major ginsenosides like Rb1, Rc, and Rd.[1][2][3] The advent of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), has enabled the precise quantification of this compound in various plant tissues and processed products.[4][5][6]

The concentration of this compound is significantly influenced by the species of ginseng, the part of the plant, and the processing methods employed. For instance, the leaves of Panax ginseng have been found to contain higher concentrations of certain ginsenosides compared to the roots.[4][7] Furthermore, processing techniques such as steaming, which transforms white ginseng into red or black ginseng, can alter the ginsenoside profile, often leading to an increase in the content of minor ginsenosides like F2.[2]

Table 1: Quantitative Content of this compound in Natural Sources

| Plant Species | Plant Part | Processing Method | This compound Content (mg/g dry weight) | Reference(s) |

| Panax ginseng | Root | White Ginseng | Not typically detected or in trace amounts | [2] |

| Panax ginseng | Root | Red Ginseng | Not typically detected or in trace amounts | [2] |

| Panax ginseng | Root | Bioconverted Red Ginseng | 2.48 | [2] |

| Panax quinquefolius | Leaf | Unprocessed | Abundant | [8] |

| Panax quinquefolius | Flower | Unprocessed | Abundant | [8] |

| Panax ginseng | Leaf | Black Ginseng (9 cycles of steaming) | Increased 12.9-fold from raw leaf | [9] |

Production of this compound

Due to its low natural abundance, the large-scale production of this compound for research and potential therapeutic applications relies heavily on the biotransformation of major ginsenosides. This process utilizes enzymes or whole microbial cells to selectively hydrolyze the sugar moieties of abundant precursor ginsenosides, such as Ginsenoside Rb1 and Rd.[10][11][12][13][14][15][16][17]

The primary biotransformation pathways leading to the formation of this compound are:

-

Ginsenoside Rb1 → Gypenoside XVII → this compound [13]

A variety of microorganisms, including fungi like Aspergillus niger and bacteria such as Lactobacillus and Bifidobacterium, have been identified to possess the necessary β-glucosidase activity to catalyze these conversions.[1][12] Recombinant enzymes expressed in hosts like E. coli are also employed for more controlled and efficient production.[13][17]

Table 2: Comparison of Biotransformation Methods for this compound Production

| Precursor Ginsenoside | Biocatalyst | Method | Key Parameters | Conversion Yield/Rate | Reference(s) |

| Ginsenoside Rb1 | Aspergillus niger Wu-16 (extracellular enzyme) | Enzymatic Conversion | pH 3.0, 55°C, 48 hours | F2: 50.11% | [1][11] |

| Ginsenoside Rd | Bifidobacterium breve 689b SGAir 0764 (gene: SWMU-F2-2) | Gene Mining/Enzymatic Conversion | Not specified | Achieves Rd → F2 transformation | [12] |

| Ginsenoside Rb1 | Flavobacterium johnsoniae (recombinant β-glucosidase BglF3) | Enzymatic Conversion | pH 6.0, 37°C | 1 mg/mL Rb1 completely converted to Rd in 1.5h | [13][17] |

| Gypenoside XVII | Flavobacterium johnsoniae (recombinant β-glucosidase BglF3) | Enzymatic Conversion | pH 6.0, 37°C | 1 mg/mL Gyp XVII completely converted to F2 in 4h | [13][17] |

| Gypenosides | Aspergillus niger JGL8 (endophytic fungus) | Whole-cell Fermentation | pH 5.0, 40°C | Hydrolysis rate of Gyp-XVII: 0.417 mM/h | [10] |

| Ginsenoside Rd | Aspergillus tubingensis (crude enzyme) | Enzymatic Conversion | Not specified | Transforms major ginsenosides to 15 minor ginsenosides including F2 | [14] |

| Ginsenoside Rb1 | Lactobacillus brevis (β-glucosidase Bgy2) | Enzymatic Conversion | Not specified | 1.0 mg/ml F2 converted to 0.72 mg/ml Compound K in 25 min (91% molar conversion) | [15] |

| Ginsenoside Rd | Nocardiopsis sp. (recombinant β-glycosidase BglNh) | Enzymatic Conversion | pH 6.0, 37°C | Converts Rd to F2 | [16] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective properties. These effects are mediated through its interaction with and modulation of several key intracellular signaling pathways.

Anti-Inflammatory Effects and Modulation of NF-κB Signaling

This compound has demonstrated significant anti-inflammatory activity.[19] One of the primary mechanisms underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][21] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. In inflammatory conditions, this compound can prevent the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.

Anti-Cancer Effects and Modulation of MAPK and PI3K/AKT Pathways

This compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cells.[22] Its anti-cancer activity is partly attributed to its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathways.

The MAPK pathway, which includes cascades involving ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of p38, JNK, and ERK in certain cancer cell lines, leading to cell cycle arrest and apoptosis.[8][23][24]

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. In some cellular contexts, this compound can activate this pathway, leading to downstream effects that can either promote or inhibit cell survival depending on the specific cellular environment and other signaling inputs.[25][26][27][28] For instance, activation of AKT can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad, thereby promoting cell survival.

References

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of ginsenosides in the two medicinal Panax herbs based on ultra-performance liquid chromatography-electrospray ionization–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Ginsenoside Components of Various Tissues of New Zealand Forest-Grown Asian Ginseng (Panax Ginseng) and American Ginseng (Panax Quinquefolium L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rc alleviates osteoporosis by the TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of enzymes to biotransform ginsenoside Rd into ginsenosides F2 and CK using metagenomics and genomic mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The transformation pathways and optimization of conditions for preparation minor ginsenosides from Panax notoginseng root by the fungus Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Enzymatic Biotransformation of Ginsenoside Rb1 and Gypenoside XVII into Ginsenosides Rd and F2 by Recombinant β-glucosidase from Flavobacterium johnsoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound attenuates chronic-binge ethanol-induced liver injury by increasing regulatory T cells and decreasing Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Restrains Hepatic Steatosis and Inflammation by Altering the Binding Affinity of Liver X Receptor Coregulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside F2: A Technical Guide to its Role in the Regulation of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction